3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is further substituted at the 1-position with a thiophene-2-carbonyl group.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-29-19-13-16(14-20(30-2)22(19)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXRTDGJOPOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s possible that it may influence multiple pathways, given its complex structure and potential for diverse interactions within the cell.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments.
Biological Activity
3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (commonly referred to as G502-0188) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of G502-0188 is , with a molecular weight of approximately 440.52 g/mol. The compound features a complex structure consisting of a benzamide core substituted with a thiophene ring and a tetrahydroquinoline moiety.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₄N₂O₅S |
| Molecular Weight | 440.52 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1cc(C(Nc(cc2)cc(CCC3)c2N3C(c2cccs2)=O)=O)cc(OC)c1OC |
Synthesis
The synthesis of G502-0188 involves the reaction of thiophene-2-carbonyl chloride with appropriate hydrazine derivatives to form the desired tetrahydroquinoline structure. This method has been optimized to yield high purity and efficiency.
Anticancer Potential
Research has indicated that compounds similar to G502-0188 exhibit significant anticancer properties. For instance, derivatives containing the 3,4,5-trimethoxyphenyl substituent have shown effective inhibition of tubulin polymerization and antiproliferative effects against various cancer cell lines. In particular:
- Antiproliferative Activity : Compounds with similar structures demonstrated IC50 values ranging from 0.2 to 1.4 µM across different cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves inhibition of tubulin assembly and disruption of microtubule dynamics critical for cancer cell division.
Antiapoptotic Effects
A study focusing on the antiapoptotic properties of related compounds revealed that certain derivatives significantly reduced tissue damage in models of renal ischemia/reperfusion injury. Notably:
- Caspase Inhibition : The most active derivatives inhibited caspase-3 and caspase-9 more effectively than their precursors .
- Biomarker Activation : These compounds improved renal biomarkers such as nitric oxide (NOx) levels and total antioxidant capacity (TAC), suggesting protective effects against oxidative stress.
Case Studies
Several case studies highlight the biological efficacy of G502-0188 and its analogs:
-
Renal Ischemia Study : In an in vivo model assessing renal damage, treatment with G502-0188 analogs resulted in significant preservation of kidney function compared to controls.
Treatment Group NOx Levels (nmol/gm tissue) TAC (mmol/L) Control 81.78 0.56 Compound 2c 133.2 3.14 -
Cancer Cell Line Testing : In vitro studies demonstrated that G502-0188 analogs inhibited the growth of MCF-7 breast cancer cells effectively.
Compound IC50 (µM) G502-0188 0.75 CA-4 (control) 7.2
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several tetrahydroquinoline-based molecules described in the evidence:
Physicochemical Properties
- 3,4,5-Trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: The 3,4,5-trimethoxy benzamide group likely increases hydrogen-bonding capacity and rigidity compared to simpler analogs. The thiophene-2-carbonyl group contributes to π-π stacking interactions, which may enhance binding to aromatic residues in enzyme active sites.
Key Research Findings
Crystallographic Insights
A tetrahydroquinoline derivative with a pyrrolidinone substituent () exhibits distinct torsion angles (e.g., 47.0° for the isoxazole-phenyl ring), which influence molecular packing and stability. Similar conformational analysis could predict the target compound’s solid-state behavior and solubility .
Hydrogen-Bonding Networks
Crystal structures of analogs (e.g., ) reveal O–H⋯O and N–H⋯O interactions, critical for stabilizing supramolecular assemblies. The 3,4,5-trimethoxy groups in the target compound may form additional hydrogen bonds, enhancing crystallinity .
Data Tables
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Preparation Methods
Oxidation to 3,4,5-Trimethoxybenzoic Acid
Reaction Conditions :
Chlorination to 3,4,5-Trimethoxybenzoyl Chloride
Reaction Conditions :
-
Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Catalyst : Dimethylformamide (DMF, catalytic).
-
Temperature : Reflux (70–80°C).
Synthesis of 1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline-thiophene intermediate is constructed through a borrowing hydrogen (BH) strategy or biomimetic reduction.
Borrowing Hydrogen Methodology
Adapted from manganese-catalyzed BH protocols:
Reaction Conditions :
-
Catalyst : Manganese(I) PN₃ pincer complex (5 mol%).
-
Substrates : 2-Aminobenzyl alcohol + secondary alcohol (e.g., 1-phenylethanol).
-
Base : KH/KOH mixture.
-
Solvent : 1,2-Dimethoxyethane (DME).
-
Temperature : 120°C (sealed vial).
Mechanism :
-
Dehydrogenation of alcohol to ketone.
-
Condensation with 2-aminobenzyl alcohol to form imine.
-
Hydrogenation of imine to tetrahydroquinoline.
Thiophene-2-Carbonylation
The tetrahydroquinoline amine is acylated with thiophene-2-carbonyl chloride:
Reaction Conditions :
-
Acylating Agent : Thiophene-2-carbonyl chloride (1.2 equiv).
-
Base : Triethylamine (2.0 equiv).
-
Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.
Amide Coupling to Form the Target Compound
The final step involves coupling 3,4,5-trimethoxybenzoyl chloride with the tetrahydroquinoline-thiophene amine.
Reaction Protocol
Reaction Conditions :
-
Amine : 1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv).
-
Acylating Agent : 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv).
-
Base : Triethylamine (2.5 equiv).
-
Solvent : THF at 0°C, then 70°C under N₂.
-
Reaction Time : 7 hours.
-
Workup : Recrystallization (ethanol/water).
Optimization Considerations
Comparative Analysis of Synthetic Routes
| Parameter | Borrowing Hydrogen | Biomimetic Reduction |
|---|---|---|
| Catalyst | Mn PN₃ complex | Ru(p-cymene)I₂ + CPA |
| Base | KH/KOH | Phenanthridine |
| Atom Economy | High | Moderate |
| Yield | 70–85% | 60–75% |
| Byproducts | H₂O | H₂O + minor isomers |
Challenges and Solutions
Q & A
Q. What are the key synthetic pathways for 3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how are critical intermediates characterized?
Methodological Answer: The synthesis typically involves:
- Step 1: Condensation of 3,4,5-trimethoxybenzoic acid with thiophene-2-carbonyl chloride under anhydrous conditions, using a base like triethylamine to drive the reaction .
- Step 2: Coupling of the resulting benzamide intermediate with a tetrahydroquinoline scaffold via nucleophilic substitution or amide bond formation. Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours is critical for yield optimization .
- Intermediate Characterization: Key intermediates are validated using NMR (to confirm substitution patterns) and HPLC (≥95% purity thresholds). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?
Methodological Answer:
- HPLC: Used with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- NMR Spectroscopy: and NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H] peaks) and detects side products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of thiophene-2-carbonyl-tetrahydroquinoline intermediates in multi-step syntheses?
Methodological Answer:
- Temperature Control: Maintain strict reflux temperatures (±2°C) to avoid by-products (e.g., over-acylation or decomposition) .
- Catalyst Selection: Use Lewis acids like ZnCl or DMAP to accelerate amide bond formation .
- Time-Dependent Monitoring: Track reaction progress via TLC or in-line UV spectroscopy to terminate reactions at optimal conversion points (e.g., 85–90% yield) .
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., nNOS inhibition potency) across different studies?
Methodological Answer:
- Assay Standardization: Use recombinant human nNOS expressed in Baculovirus/Sf9 systems (vs. rodent isoforms) to minimize species-specific variability .
- Structural Validation: Compare X-ray crystallography or docking studies to confirm binding modes. For example, the thiophene-2-carbonyl group may adopt distinct conformations in nNOS vs. eNOS active sites .
- Cross-Study Validation: Replicate assays under identical conditions (e.g., NADPH concentration, pH 7.4) to isolate variables affecting IC values .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity for neuronal nitric oxide synthase (nNOS)?
Methodological Answer:
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring to enhance hydrophobic interactions with nNOS residues .
- Scaffold Rigidity: Replace flexible tetrahydroquinoline linkers with constrained bicyclic systems to improve binding entropy .
- In Silico Screening: Perform molecular dynamics simulations to predict substituent effects on binding pocket occupancy (e.g., using AutoDock Vina) .
Q. What methodologies address challenges in isolating enantiomerically pure forms of this compound, given its chiral centers?
Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during tetrahydroquinoline formation to control stereochemistry .
- Circular Dichroism (CD): Verify enantiomeric purity by comparing experimental CD spectra with computational predictions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in pharmacokinetic profiles (e.g., bioavailability) between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Assays: Pre-treat compounds with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Prodrug Strategies: Mask polar groups (e.g., hydroxylation-prone sites) with acetyl or PEG moieties to enhance plasma stability .
- Cross-Species Comparisons: Validate findings in multiple animal models (e.g., murine vs. primate) to account for cytochrome P450 variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
